![molecular formula C18H20N2O B7494367 N-(1-pyridin-2-ylethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B7494367.png)
N-(1-pyridin-2-ylethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
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Overview
Description
N-(1-pyridin-2-ylethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as PTNC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, neuroscience, and pharmacology. PTNC belongs to the class of naphthalene derivatives and has a molecular weight of 296.4 g/mol.
Mechanism of Action
The mechanism of action of N-(1-pyridin-2-ylethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its selective binding to the M1 muscarinic acetylcholine receptor, which leads to the activation of downstream signaling pathways. This results in an increase in intracellular calcium levels and the activation of protein kinase C, which ultimately leads to the modulation of cellular processes such as gene expression, neurotransmitter release, and synaptic plasticity.
Biochemical and Physiological Effects
N-(1-pyridin-2-ylethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(1-pyridin-2-ylethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can enhance long-term potentiation (LTP), a process that is critical for learning and memory. Additionally, N-(1-pyridin-2-ylethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in cognitive function. In vivo studies have also demonstrated that N-(1-pyridin-2-ylethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-pyridin-2-ylethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide in lab experiments is its selectivity for the M1 muscarinic acetylcholine receptor, which allows for the specific modulation of this receptor without affecting other GPCRs. Additionally, N-(1-pyridin-2-ylethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have minimal toxicity and can be easily synthesized using a simple and efficient method. However, one limitation of using N-(1-pyridin-2-ylethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is its relatively low potency, which may require higher concentrations to achieve significant effects.
Future Directions
There are several future directions for research on N-(1-pyridin-2-ylethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. One area of interest is the development of more potent analogs of N-(1-pyridin-2-ylethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide that can selectively modulate other muscarinic acetylcholine receptors. Additionally, further studies are needed to investigate the effects of N-(1-pyridin-2-ylethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide on other physiological processes and to determine its potential therapeutic applications in various diseases. Finally, the development of novel drug delivery systems for N-(1-pyridin-2-ylethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide may enhance its efficacy and reduce potential side effects.
Synthesis Methods
N-(1-pyridin-2-ylethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can be synthesized using a simple and efficient method that involves the condensation of 2-acetylpyridine with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in the presence of a dehydrating agent such as phosphorus pentoxide. The resulting product is then purified using column chromatography to obtain pure N-(1-pyridin-2-ylethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide.
Scientific Research Applications
N-(1-pyridin-2-ylethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role as a modulator of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. N-(1-pyridin-2-ylethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to selectively bind to the M1 muscarinic acetylcholine receptor, a GPCR that plays a critical role in cognitive function, memory, and learning.
properties
IUPAC Name |
N-(1-pyridin-2-ylethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13(17-11-4-5-12-19-17)20-18(21)16-10-6-8-14-7-2-3-9-15(14)16/h2-5,7,9,11-13,16H,6,8,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVOWKNBZZRAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2CCCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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